(2-(ethylthio)phenyl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone
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Overview
Description
The compound (2-(ethylthio)phenyl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes an ethylthio group attached to a phenyl ring, a pyridin-2-yloxy group, and an 8-azabicyclo[3.2.1]octane moiety. The intricate arrangement of these functional groups contributes to the compound’s distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(ethylthio)phenyl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Ethylthio Phenyl Intermediate: The ethylthio group is introduced to the phenyl ring through a nucleophilic substitution reaction. This step often involves the reaction of a phenyl halide with an ethylthiolate salt under basic conditions.
Synthesis of the Pyridin-2-yloxy Intermediate: The pyridin-2-yloxy group is synthesized by reacting a pyridine derivative with an appropriate leaving group, such as a halide, in the presence of a base.
Construction of the 8-Azabicyclo[3.2.1]octane Core: This step involves the formation of the bicyclic structure through a series of cyclization reactions, often starting from a suitable bicyclic precursor.
Coupling of Intermediates: The final step involves coupling the ethylthio phenyl intermediate with the pyridin-2-yloxy intermediate and the 8-azabicyclo[3.2.1]octane core under appropriate reaction conditions, such as the use of coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound (2-(ethylthio)phenyl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro derivatives, halogenated derivatives
Scientific Research Applications
The compound (2-(ethylthio)phenyl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity, which may interact with specific biological targets.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of (2-(ethylthio)phenyl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the pyridin-2-yloxy group may interact with nucleophilic sites on proteins, while the 8-azabicyclo[3.2.1]octane core may provide steric hindrance, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- (2-(methylthio)phenyl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone
- (2-(ethylthio)phenyl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone
- (2-(ethylthio)phenyl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propanone
Uniqueness
The compound (2-(ethylthio)phenyl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone is unique due to its specific combination of functional groups and the resulting chemical properties. The presence of the ethylthio group, pyridin-2-yloxy group, and 8-azabicyclo[3.2.1]octane core provides a distinct reactivity profile, making it valuable for various applications in scientific research and industry.
Properties
IUPAC Name |
(2-ethylsulfanylphenyl)-(3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c1-2-26-19-8-4-3-7-18(19)21(24)23-15-10-11-16(23)14-17(13-15)25-20-9-5-6-12-22-20/h3-9,12,15-17H,2,10-11,13-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHWAZMKKXUIPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2C3CCC2CC(C3)OC4=CC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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